molecular formula C29H33NO5 B11154867 7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11154867
M. Wt: 475.6 g/mol
InChI Key: FTEXZOUEYHZVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from simpler precursors. The process may include:

    Formation of the chromen-2-one core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzyloxy group: This step often involves benzylation reactions using benzyl halides and a base.

    Attachment of the isoquinoline moiety: This can be done through condensation reactions with isoquinoline derivatives.

    Final modifications: These may include hydroxylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Influencing cellular pathways: Affecting processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    7-benzyloxyindole: Shares the benzyloxy group and has applications in medicinal chemistry.

    2H-chromenes: Similar core structure with diverse applications in organic synthesis and materials science.

Uniqueness

7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is unique due to its combination of functional groups and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-4,8-dimethyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C29H33NO5/c1-19-23-11-12-25(34-18-21-8-4-3-5-9-21)20(2)27(23)35-28(32)24(19)16-26(31)30-15-14-29(33)13-7-6-10-22(29)17-30/h3-5,8-9,11-12,22,33H,6-7,10,13-18H2,1-2H3

InChI Key

FTEXZOUEYHZVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)CC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.